methyl 3-[(3,5-dimethoxybenzoyl)amino]-2-thiophenecarboxylate
Overview
Description
Methyl 3-[(3,5-dimethoxybenzoyl)amino]-2-thiophenecarboxylate: is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom, and a benzoyl group substituted with two methoxy groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(3,5-dimethoxybenzoyl)amino]-2-thiophenecarboxylate typically involves the reaction of 3,5-dimethoxybenzoyl chloride with methyl 2-aminothiophene-3-carboxylate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring in methyl 3-[(3,5-dimethoxybenzoyl)amino]-2-thiophenecarboxylate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The methoxy groups on the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: It has been investigated for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress and bacterial infections are involved.
Industry: The compound’s unique chemical structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which methyl 3-[(3,5-dimethoxybenzoyl)amino]-2-thiophenecarboxylate exerts its effects is not fully understood. its biological activities are thought to be related to its ability to interact with cellular targets, such as enzymes and receptors. The compound’s antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress pathways. Its antibacterial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit key bacterial enzymes.
Comparison with Similar Compounds
- Methyl 3-[(3,5-dimethoxybenzoyl)amino]-4-methylbenzoate
- 3,5-Dimethoxybenzoyl chloride
- 2,3-Dimethoxybenzoic acid
Comparison: Methyl 3-[(3,5-dimethoxybenzoyl)amino]-2-thiophenecarboxylate is unique due to the presence of both a thiophene ring and a dimethoxybenzoyl group. This combination imparts distinct electronic and steric properties, making it different from other similar compounds. For example, methyl 3-[(3,5-dimethoxybenzoyl)amino]-4-methylbenzoate lacks the thiophene ring, which may result in different reactivity and biological activity. Similarly, 3,5-dimethoxybenzoyl chloride and 2,3-dimethoxybenzoic acid do not contain the thiophene ring, which is crucial for the unique properties of this compound.
Properties
IUPAC Name |
methyl 3-[(3,5-dimethoxybenzoyl)amino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-19-10-6-9(7-11(8-10)20-2)14(17)16-12-4-5-22-13(12)15(18)21-3/h4-8H,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIOPUBJYGNPEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(SC=C2)C(=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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